Inhibition of Proteolytic Enzymes: Cetraxate acts as an inhibitor of proteolytic enzymes, including plasmin, casein, and trypsin [, ]. This inhibition is believed to play a role in preventing the breakdown of connective tissue in the gastric mucosa, which is essential for ulcer healing.
Protection of Gastric Mucosa: Research suggests that cetraxate offers a protective effect on the gastric mucosa, exceeding the protection offered by gefarnate and aluminum sucrose sulfate []. This protection is vital in preventing the formation and promoting the healing of ulcers.
Increased Acid Mucopolysaccharide (AMPS) Production: Studies on acetic acid ulcers in rats demonstrated that cetraxate stimulates the production of AMPS, particularly chondroitin sulfate A and C, in ulcer tissues []. AMPS are essential components of connective tissues and their increased presence likely contributes to the healing process.
Inhibition of Fibrinolytic Activity: Cetraxate demonstrates an inhibitory effect on fibrinolytic activity, which is beneficial in treating bleeding ulcers []. This action helps control bleeding and promotes clot formation, essential for ulcer healing.
One significant example is its use in synthesizing cetraxate. This drug demonstrates potent anti-ulcer activity across diverse experimental models, including aspirin, phenylbutazone, indomethacin, and pyloric ligature-induced ulcers in rats []. Cetraxate's efficacy extends to chronic ulcer types as well, such as those induced by acetic acid, clamping, and clamping-cortisone procedures [].
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: